N1,N1-Dimethyl-N4-(4-morpholinobenzylidene)-1,4-benzenediamine
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Overview
Description
MMV073843 is a compound identified as a potent inhibitor against Babesia and Theileria parasites. It was discovered through the screening of the Malaria Box, a collection of diverse compounds with antimalarial activity established by Medicines for Malaria Venture . This compound has shown significant inhibitory effects on the growth of Babesia bovis, Babesia bigemina, Theileria equi, and Babesia caballi .
Chemical Reactions Analysis
MMV073843 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV073843 has been extensively studied for its potential as an anti-parasitic agent. It has shown significant inhibitory effects on the growth of various Babesia and Theileria parasites, making it a promising candidate for the treatment of animal piroplasmosis
Mechanism of Action
The exact mechanism of action of MMV073843 is not fully understood. it is believed to interfere with the metabolic pathways of the parasites, leading to their inhibition and eventual death. The molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
MMV073843 is unique in its potent inhibitory effects against Babesia and Theileria parasites. Similar compounds include:
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-morpholin-4-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C19H23N3O/c1-21(2)18-9-5-17(6-10-18)20-15-16-3-7-19(8-4-16)22-11-13-23-14-12-22/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
MOQNWJSCPYWTQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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